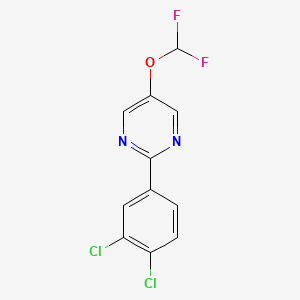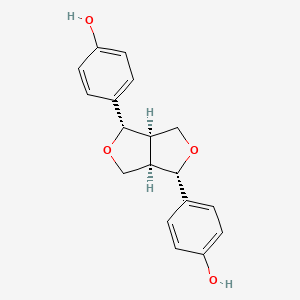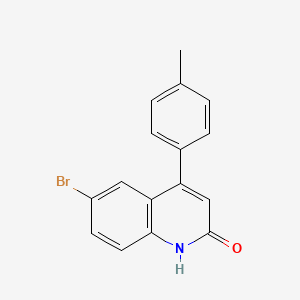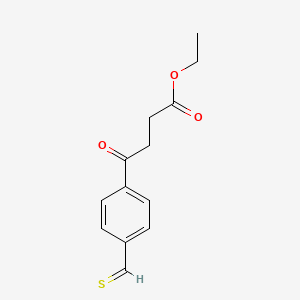![molecular formula C18H17NO5 B13090241 6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one](/img/structure/B13090241.png)
6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety linked to a morpholin-3-one structure through a phenylmethyl group
Métodos De Preparación
The synthesis of 6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the Phenylmethyl Group: This step often involves Friedel-Crafts alkylation, where the benzo[d][1,3]dioxole reacts with benzyl chloride in the presence of a Lewis acid catalyst.
Formation of the Morpholin-3-one Ring: This can be synthesized through the reaction of morpholine with phosgene or its derivatives under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d][1,3]dioxole moiety, using reagents like sodium hydride and alkyl halides.
Aplicaciones Científicas De Investigación
6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to inhibit cell proliferation by inducing apoptosis and cell cycle arrest. The compound may interact with proteins involved in cell signaling pathways, leading to the modulation of gene expression and cellular responses.
Comparación Con Compuestos Similares
6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one can be compared with similar compounds such as:
6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one: This compound shares the benzo[d][1,3]dioxole moiety but differs in its overall structure and reactivity.
Benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate: Another compound with a benzo[d][1,3]dioxole moiety, used in different applications and exhibiting distinct chemical properties.
Propiedades
Fórmula molecular |
C18H17NO5 |
|---|---|
Peso molecular |
327.3 g/mol |
Nombre IUPAC |
6-[1,3-benzodioxol-5-yloxy(phenyl)methyl]morpholin-3-one |
InChI |
InChI=1S/C18H17NO5/c20-17-10-21-16(9-19-17)18(12-4-2-1-3-5-12)24-13-6-7-14-15(8-13)23-11-22-14/h1-8,16,18H,9-11H2,(H,19,20) |
Clave InChI |
FEKNHGHFLMGLIK-UHFFFAOYSA-N |
SMILES canónico |
C1C(OCC(=O)N1)C(C2=CC=CC=C2)OC3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![exo-Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13090161.png)


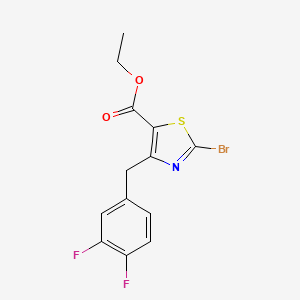
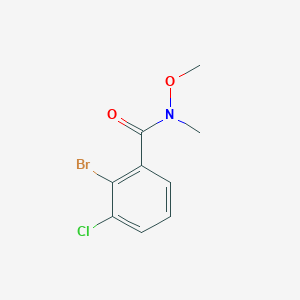

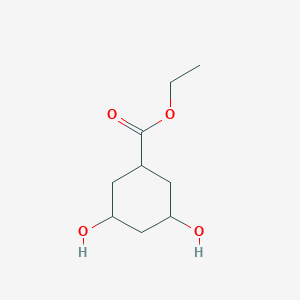
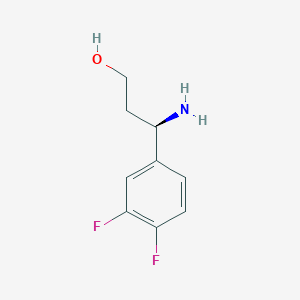
![Lithiumtetra([1,1'-biphenyl]-4-yl)borate](/img/structure/B13090204.png)
